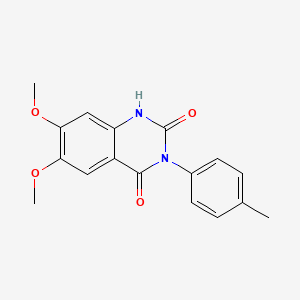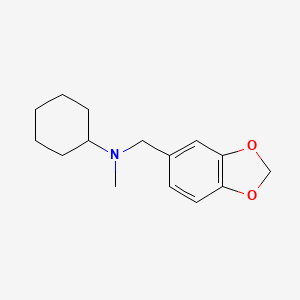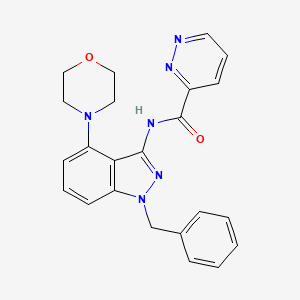
6,7-dimethoxy-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6,7-Dimethoxy-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound belonging to the quinazoline class, which exhibits a wide variety of biological activities. Quinazolines have been explored for their pharmacological potential in various domains, excluding drug use and dosages.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been characterized by techniques like FTIR, NMR, and X-ray diffraction. Their stability is attributed to interactions like hydrogen bonding and π–π stacking (S. Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions based on their functional groups. For example, the synthesis process may involve cyclization of acetylamino thioacylhydrazone precursors and subsequent reactions leading to different structural isomers (M. Costa et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined through standard laboratory methods and contribute to the understanding of the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are defined by the functional groups present in the quinazoline molecule. These properties are crucial for understanding its potential interactions and transformations in chemical and biological environments.
- Synthesis and structural insights: (S. Gandhi et al., 2020), (Liu Hai-bin, 2011).
- Chemical reactions and molecular analysis: (M. Costa et al., 2004).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-11(7-5-10)19-16(20)12-8-14(22-2)15(23-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCGFLTKDYEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5603646.png)
![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)
![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)

![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)


![7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)



![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)